molecular formula C9H7FN2O B13220011 6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

Katalognummer: B13220011
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: DZBKAOIOKKAHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a methyl group attached to a dihydrophthalazinone core. It is primarily used in research and development due to its reactivity and selectivity.

Vorbereitungsmethoden

The synthesis of 6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of 6-fluoro-2-methylindanone with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Analyse Chemischer Reaktionen

6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the dihydrophthalazinone core play crucial roles in its reactivity and selectivity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct reactivity and selectivity compared to its analogs.

Eigenschaften

Molekularformel

C9H7FN2O

Molekulargewicht

178.16 g/mol

IUPAC-Name

6-fluoro-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7FN2O/c1-12-9(13)8-3-2-7(10)4-6(8)5-11-12/h2-5H,1H3

InChI-Schlüssel

DZBKAOIOKKAHAR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C=C(C=C2)F)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.